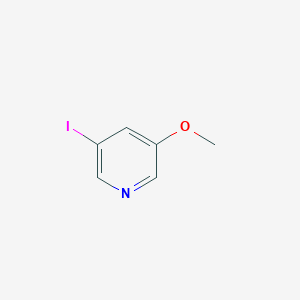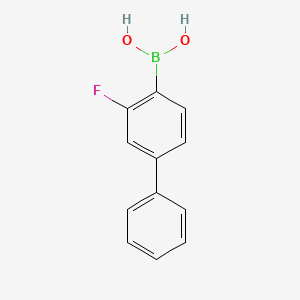
3-氟-4-联苯硼酸
描述
3-Fluoro-4-biphenylboronic acid is an organic compound that belongs to the class of boronic acids. It consists of a biphenyl structure with a fluorine atom attached to one of the phenyl rings and a boronic acid group attached to the other phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
科学研究应用
3-Fluoro-4-biphenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
作用机制
Mode of Action
The primary mode of action of 3-Fluoro-4-biphenylboronic acid is through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Pharmacokinetics
Its molecular weight is 216.02 g/mol .
Action Environment
The action of 3-Fluoro-4-biphenylboronic acid is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance . Additionally, the compound’s storage conditions can impact its stability and efficacy .
生化分析
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-biphenylboronic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . During these reactions, 3-Fluoro-4-biphenylboronic acid undergoes transmetalation, where it transfers from boron to palladium, facilitating the formation of new chemical bonds . This mechanism highlights the compound’s ability to influence biochemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-biphenylboronic acid can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the slow release rate of the active boronic acid from organotrifluoroborate salts has been shown to contribute to the attenuation of side-products in Suzuki-Miyaura coupling reactions . This indicates that the temporal effects of 3-Fluoro-4-biphenylboronic acid are influenced by its stability and degradation over time.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-biphenylboronic acid vary with different dosages in animal models. Studies have shown that the compound exhibits significant antifungal activity at specific concentrations. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of similar compounds have been shown to be toxic to the kidneys in animal models . Therefore, it is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
3-Fluoro-4-biphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic pathways include its transformation by hydrolase enzymes, which catalyze the conversion of fluorinated intermediates to final products such as acetaldehyde and fluoropyruvate . These metabolic pathways highlight the compound’s role in biochemical reactions and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-biphenylboronic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy and potential side effects in biological systems.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-biphenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches its intended site of action, influencing its activity and function within the cell . Studying the subcellular localization of 3-Fluoro-4-biphenylboronic acid provides insights into its role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-biphenylboronic acid typically involves the following steps:
Bromination: The starting material, 3-fluorobiphenyl, is brominated to introduce a bromine atom at the para position relative to the fluorine atom.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium to form a lithiated species.
Borylation: The lithiated intermediate is then treated with a boron reagent, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods: Industrial production of 3-Fluoro-4-biphenylboronic acid follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
化学反应分析
Types of Reactions: 3-Fluoro-4-biphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 3-Fluoro-4-biphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are often used as bases in these reactions.
Oxidizing Agents: Hydrogen peroxide and sodium perborate are used for oxidation reactions.
Major Products:
Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic aromatic substitution.
相似化合物的比较
Phenylboronic Acid: Lacks the fluorine substituent and has different reactivity and selectivity in reactions.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the biphenyl structure, leading to different chemical properties.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a single fluorine atom, resulting in different electronic effects.
Uniqueness: 3-Fluoro-4-biphenylboronic acid is unique due to the presence of both a fluorine atom and a biphenyl structure, which imparts distinct electronic and steric properties. These properties make it a valuable reagent in organic synthesis, particularly in reactions requiring high selectivity and stability.
属性
IUPAC Name |
(2-fluoro-4-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHFAPMMWMSLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624993 | |
| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409108-13-0 | |
| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



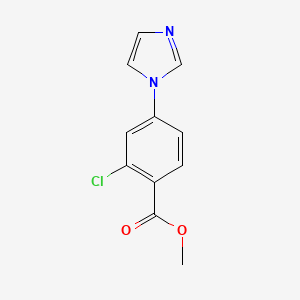
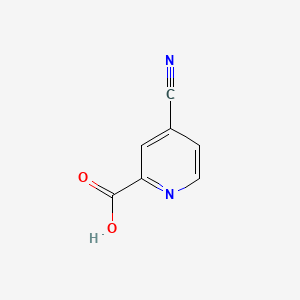
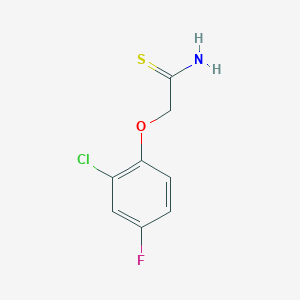
![1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1358539.png)

![2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1358541.png)
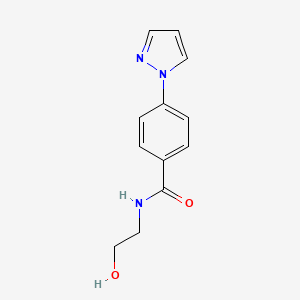
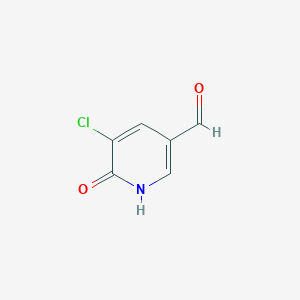


![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)

